molecular formula C10H11F2N B3143737 Cyclopropyl-(3,4-difluorophenyl)methanamine CAS No. 535925-85-0

Cyclopropyl-(3,4-difluorophenyl)methanamine

Cat. No. B3143737
CAS RN: 535925-85-0
M. Wt: 183.2 g/mol
InChI Key: HSTXBPDMFUVKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(3,4-difluorophenyl)methanamine is a synthetic compound with a molecular weight of 183.2 . It is also known by its IUPAC name [2-(3,4-difluorophenyl)cyclopropyl]methanamine .


Molecular Structure Analysis

The molecular structure of Cyclopropyl-(3,4-difluorophenyl)methanamine is represented by the InChI code 1S/C10H11F2N/c11-9-2-1-6 (4-10 (9)12)8-3-7 (8)5-13/h1-2,4,7-8H,3,5,13H2 . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 3,4-difluorophenyl group .

Scientific Research Applications

Chemical Synthesis

Cyclopropyl-(3,4-difluorophenyl)methanamine is a chemical compound that can be used in various chemical reactions . For instance, the amine group can act as a nucleophile, reacting with suitable electrophiles. It could also be further modified through reductive amination reactions.

Drug Development

The unique structure of Cyclopropyl-(3,4-difluorophenyl)methanamine enables diverse applications in drug development. The presence of the amine group and the hydrochloride salt suggests some degree of water solubility, which is an important factor in drug formulation.

Material Science

In material science, the compound’s unique structure, particularly the presence of the cyclopropyl ring and the aromatic group, suggests a relatively high molecular weight, potentially leading to a solid at room temperature. This could be useful in the development of new materials with specific properties.

Molecular Interactions

Understanding molecular interactions is crucial in many fields of scientific research. The presence of the amine group and the hydrochloride salt in Cyclopropyl-(3,4-difluorophenyl)methanamine makes it a good candidate for studying these interactions.

Acid-Base Reactions

The protonated amine in Cyclopropyl-(3,4-difluorophenyl)methanamine can participate in acid-base reactions. This makes it a useful compound in studies related to acid-base chemistry.

Electronic Properties

The presence of fluorine atoms in the compound can affect its electronic properties. This makes it a potential candidate for research in fields like electronics and nanotechnology.

properties

IUPAC Name

cyclopropyl-(3,4-difluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTXBPDMFUVKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3,4-difluorophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(3,4-difluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-(3,4-difluorophenyl)methanamine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl-(3,4-difluorophenyl)methanamine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl-(3,4-difluorophenyl)methanamine
Reactant of Route 5
Reactant of Route 5
Cyclopropyl-(3,4-difluorophenyl)methanamine
Reactant of Route 6
Reactant of Route 6
Cyclopropyl-(3,4-difluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.